molecular formula C14H18N4O2S2 B6435494 N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549033-08-9

N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Cat. No.: B6435494
CAS No.: 2549033-08-9
M. Wt: 338.5 g/mol
InChI Key: HFRTYYVXRUPTON-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H18N4O2S2 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.08711818 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a derivative of thiazole . Thiazole derivatives have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with their targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property likely plays a role in the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and therapeutic efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the ADME properties of the compound.

Result of Action

The result of the compound’s action would be determined by its interaction with its targets and the biochemical pathways it affects. Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Properties

IUPAC Name

N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)7-10-8-18(9-10)14-16-12-6-15-5-4-13(12)21-14/h4-6,10-11H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRTYYVXRUPTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.